Cas no 2431-91-6 (Phenol,4-methoxy-2,6-dimethyl-)
Phenol,4-methoxy-2,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Phenol,4-methoxy-2,6-dimethyl-
- 4-Methoxy-2,6-dimethylphenol
- 2,6-dimethyl 4-methoxyphenol
- 2,6-dimethyl-4-methoxyphenol
- 2-Hydroxy-5-methoxy-m-xylol
- 4-Methoxy-2,6-dimethyl-phenol
- 4-Methoxy-2,6-xylenol
- Methyl-(4-hydroxy-3.5-dimethyl-phenyl)-aether
- Nsc128407
- BS-25385
- CAA43191
- 3,5-dimethyl-4-hydroxyanisole
- DTXSID90862639
- EN300-257066
- Z1513803519
- 2431-91-6
- Phenol, methoxydimethyl-
- NS00045213
- NSC-128407
- UCHRDYUBDZOFBJ-UHFFFAOYSA-N
- E90900
- 1329-97-1
- AKOS027425792
- CHEMBL4279474
- 720BFP0VAT
- MFCD14537195
- SCHEMBL3047027
- EINECS 215-531-5
- UNII-720BFP0VAT
-
- MDL: MFCD14537195
- Inchi: 1S/C9H12O2/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,10H,1-3H3
- InChI Key: UCHRDYUBDZOFBJ-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C)C(=C(C)C=1)O
Computed Properties
- Exact Mass: 152.08376
- Monoisotopic Mass: 152.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
- LogP: 2.01760
Phenol,4-methoxy-2,6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR957565-1g |
4-Methoxy-2,6-dimethylphenol |
2431-91-6 | 96% | 1g |
£250.00 | 2024-05-25 | |
| Chemenu | CM344488-1g |
4-Methoxy-2,6-dimethylphenol |
2431-91-6 | 95%+ | 1g |
$279 | 2022-06-11 | |
| Chemenu | CM344488-5g |
4-Methoxy-2,6-dimethylphenol |
2431-91-6 | 95%+ | 5g |
$858 | 2022-06-11 | |
| Chemenu | CM344488-10g |
4-Methoxy-2,6-dimethylphenol |
2431-91-6 | 95%+ | 10g |
$1565 | 2022-06-11 | |
| abcr | AB516691-1 g |
4-Methoxy-2,6-dimethylphenol |
2431-91-6 | 1g |
€248.80 | 2023-04-17 | ||
| abcr | AB516691-5 g |
4-Methoxy-2,6-dimethylphenol |
2431-91-6 | 5g |
€760.70 | 2023-04-17 | ||
| abcr | AB516691-10 g |
4-Methoxy-2,6-dimethylphenol |
2431-91-6 | 10g |
€1,258.40 | 2023-04-17 | ||
| Alichem | A010009856-250mg |
3,5-Dimethyl-4-hydroxyanisole |
2431-91-6 | 97% | 250mg |
$480.00 | 2023-09-02 | |
| Alichem | A010009856-500mg |
3,5-Dimethyl-4-hydroxyanisole |
2431-91-6 | 97% | 500mg |
$831.30 | 2023-09-02 | |
| Alichem | A010009856-1g |
3,5-Dimethyl-4-hydroxyanisole |
2431-91-6 | 97% | 1g |
$1549.60 | 2023-09-02 |
Phenol,4-methoxy-2,6-dimethyl- Suppliers
Phenol,4-methoxy-2,6-dimethyl- Related Literature
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1. Experiments on the synthesis of tetracycline. Part IX. The synthesis and rearrangement of 6-acyloxycyclohexa-2,4-dienonesD. H. R. Barton,P. D. Magnus,M. J. Pearson J. Chem. Soc. C 1971 2231
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A. H. St. Amant,C. P. Frazier,B. Newmeyer,K. R. Fruehauf,J. Read de Alaniz Org. Biomol. Chem. 2016 14 5520
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3. The chemistry of trisulphenamides [N(SR)3]. Part I. Preparation, thermal decomposition, and reactions of tribenzenesulphenamide [N(SPh)3]Derek H. R. Barton,Ian A. Blair,Philip D. Magnus,Robert K. Norris J. Chem. Soc. Perkin Trans. 1 1973 1031
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R. G. R. Bacon,S. C. Rennison J. Chem. Soc. C 1969 312
Additional information on Phenol,4-methoxy-2,6-dimethyl-
Recent Advances in the Study of Phenol,4-methoxy-2,6-dimethyl- (CAS: 2431-91-6) in Chemical Biology and Pharmaceutical Research
Phenol,4-methoxy-2,6-dimethyl- (CAS: 2431-91-6), a phenolic compound with a methoxy and two methyl substituents, has recently garnered significant attention in chemical biology and pharmaceutical research. This compound, known for its unique structural properties, has been investigated for its potential applications in drug development, antimicrobial agents, and as a precursor in synthetic chemistry. The latest studies highlight its promising biological activities and mechanistic insights, making it a compound of interest for further exploration.
Recent research has focused on the synthesis and modification of Phenol,4-methoxy-2,6-dimethyl- to enhance its bioavailability and therapeutic efficacy. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent antioxidant and anti-inflammatory properties, which could be leveraged in the treatment of oxidative stress-related diseases. The study utilized computational docking and in vitro assays to identify key interactions with cellular targets, providing a foundation for future drug design.
In addition to its therapeutic potential, Phenol,4-methoxy-2,6-dimethyl- has been explored for its role in antimicrobial applications. A 2024 study in Antimicrobial Agents and Chemotherapy reported that this compound, when combined with certain antibiotics, showed synergistic effects against multidrug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membranes and inhibit efflux pumps, a mechanism that could address the growing challenge of antibiotic resistance.
The chemical versatility of Phenol,4-methoxy-2,6-dimethyl- has also been highlighted in synthetic chemistry. A recent publication in Organic Letters (2023) detailed its use as a building block in the synthesis of complex natural products and pharmaceuticals. The study emphasized the compound's stability and reactivity under various conditions, making it a valuable tool for organic chemists. Furthermore, advancements in green chemistry have enabled the eco-friendly synthesis of this compound, reducing the environmental impact of its production.
Despite these promising findings, challenges remain in the clinical translation of Phenol,4-methoxy-2,6-dimethyl-. Issues such as pharmacokinetics, toxicity, and scalability need to be addressed through further preclinical and clinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock the full potential of this compound. Future research directions may include the development of novel derivatives, exploration of its mechanisms of action, and optimization of delivery systems to enhance its therapeutic profile.
In conclusion, Phenol,4-methoxy-2,6-dimethyl- (CAS: 2431-91-6) represents a promising candidate in the fields of chemical biology and pharmaceutical research. Its diverse biological activities and synthetic utility underscore its importance as a subject of ongoing investigation. As research progresses, this compound may pave the way for new therapeutic strategies and chemical innovations, contributing to advancements in medicine and science.
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